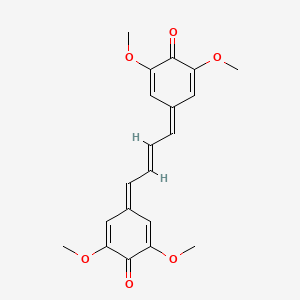

Kinobeon A

Description

Structure

3D Structure

Properties

CAS No. |

155239-87-5 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-[(E)-4-(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)but-2-enylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C20H20O6/c1-23-15-9-13(10-16(24-2)19(15)21)7-5-6-8-14-11-17(25-3)20(22)18(12-14)26-4/h5-12H,1-4H3/b6-5+ |

InChI Key |

KQTQOJWCKLPTGL-AATRIKPKSA-N |

SMILES |

COC1=CC(=CC=CC=C2C=C(C(=O)C(=C2)OC)OC)C=C(C1=O)OC |

Isomeric SMILES |

COC1=CC(=C/C=C/C=C2C=C(C(=O)C(=C2)OC)OC)C=C(C1=O)OC |

Canonical SMILES |

COC1=CC(=CC=CC=C2C=C(C(=O)C(=C2)OC)OC)C=C(C1=O)OC |

melting_point |

224-226°C |

physical_description |

Solid |

Synonyms |

kinobeon A |

Origin of Product |

United States |

Isolation and in Vitro Production Methodologies for Kinobeon a

Strategies for Kinobeon A Isolation from Biological Sources

The isolation of this compound relies on a multi-step process involving initial extraction from cultured cells followed by purification using chromatographic methods.

The initial recovery of this compound is achieved through a solvent extraction process from safflower cell cultures that have been induced to produce the pigment. Research outlines a specific and effective protocol for this purpose. laimu.jp The process begins after the cells are harvested from the culture medium.

The established extraction protocol involves the following steps:

Harvesting and Drying : The cultured cells, along with cellulose (B213188) powder which turns pinkish due to pigment absorption, are collected by filtering the medium. laimu.jp This collected biomass, referred to as the filtered cake, is then dried at 4°C in the dark to preserve the compound's integrity. laimu.jp

Solvent Extraction : The dried cake is soaked in a solution of acetone (B3395972) and methanol (B129727) in a 1:1 volume ratio. laimu.jp For instance, 950 grams of dried cake can be treated with 3.2 liters of this solvent mixture. laimu.jp The mixture is left at room temperature for approximately two hours to allow the solvents to extract the pigment from the cellular material. laimu.jp

Filtration and Concentration : The extract is then separated from the solid residue by filtration through sintered glass. laimu.jp The resulting liquid filtrate, which contains this compound, is concentrated under vacuum (in vacuo) to reduce its volume and remove the extraction solvents, yielding a concentrated syrup. laimu.jp

Following the initial extraction and concentration, the crude syrup undergoes several chromatographic steps to purify this compound and isolate it from other compounds. laimu.jp Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. khanacademy.org

For this compound, a two-stage column chromatography process has been proven effective:

Initial Column Chromatography : The concentrated syrup is first passed through a Toyopearl HW-40 column. The mobile phase, or eluant, used is the same acetone/methanol (1:1, v/v) mixture used for the initial extraction. laimu.jp The fractions that are red in color, indicating the presence of this compound, are collected and combined. laimu.jp

Secondary Column Chromatography : The combined red fractions are further concentrated and then chromatographed on a Sephadex LH-20 column, using methanol as the eluant. laimu.jp This step provides a higher degree of purification. The resulting fractions containing the pigment are once again combined and concentrated to yield a red residue. laimu.jp

Finally, pure, red crystals of this compound are obtained through recrystallization of this residue from methanol at room temperature. laimu.jp Thin-layer chromatography (TLC) can also be used as an analytical tool to monitor the purity of the fractions during the separation process. laimu.jpnih.gov

Table 1: Summary of this compound Extraction and Purification Steps This interactive table summarizes the key stages involved in isolating this compound from Carthamus tinctorius cell cultures as described in the literature.

| Stage | Method | Details | Source |

|---|---|---|---|

| Harvesting | Filtration | Cultured cells and cellulose powder are filtered from the medium. | laimu.jp |

| Drying | Cold Drying | Filtered cake is dried at 4°C in the dark. | laimu.jp |

| Extraction | Solvent Soaking | Dried material is soaked in acetone/methanol (1:1, v/v) for 2 hours. | laimu.jp |

| Concentration | Vacuum Evaporation | The filtered extract is condensed into a syrup. | laimu.jp |

| Purification Step 1 | Column Chromatography | The syrup is run through a Toyopearl HW-40 column with an acetone/methanol eluant. | laimu.jp |

| Purification Step 2 | Column Chromatography | Red fractions are further purified on a Sephadex LH-20 column with a methanol eluant. | laimu.jp |

| Final Step | Recrystallization | Pure this compound crystals are obtained from the final residue using methanol. | laimu.jp |

Optimization of In Vitro Cell Culture Systems for Enhanced this compound Biosynthesis

The production of this compound is not constitutive in safflower cell cultures; it requires specific culture conditions and the presence of certain stimuli. bris.ac.uk Therefore, optimizing the in vitro system is critical for achieving significant yields.

The composition of the culture medium profoundly affects both cell growth and the biosynthesis of secondary metabolites like this compound. mdpi.commdpi.com Research has shown that a two-step culture method is highly effective for producing this pigment. laimu.jp This method utilizes two different media: one optimized for cell proliferation (KG medium) and another for pigment production (KP medium). laimu.jp

The KB-7 cell line, a high-pigment-producing line selected from callus, is first grown in the KG medium to achieve substantial biomass. laimu.jp Following this growth phase, the cells are transferred to the KP medium, which is specifically designed to induce this compound synthesis. laimu.jp Interestingly, the KB-7 cell line does not propagate in the KP medium; instead, its metabolic activity is redirected towards producing the red pigment, which gradually intensifies in the culture. laimu.jp This indicates that certain nutritional or stress factors in the KP medium trigger the biosynthetic pathway for this compound, a common strategy in plant cell culture where limiting nutrients for growth can enhance secondary metabolite production. mdpi.comnih.gov

Elicitors are substances that, when introduced into a plant cell culture, can trigger stress responses and stimulate the production of secondary metabolites as a defense mechanism. nih.govresearchgate.netmdpi.com The biosynthesis of this compound is highly dependent on the presence of specific elicitors.

Cellulose Powder : The addition of cellulose powder to the production medium (KP medium) was found to be an essential factor for this compound synthesis. laimu.jp The pigment is observed to be adsorbed onto the cellulose, turning it a pinkish color. laimu.jp While the exact mechanism is not fully elucidated, polysaccharides are known to act as biotic elicitors, simulating stress and activating defense-related metabolic pathways. researchgate.net

D-Amino Acids : The addition of certain D-amino acids to the culture medium dramatically enhances pigment productivity. laimu.jp While L-amino acids are the common building blocks of proteins, their D-enantiomers are less common in nature and can be perceived as foreign or stress-inducing by plant cells, leading to an elicitation response. nih.govnih.gov In studies with the KB-7 cell line, the addition of D-phenylalanine and D-tyrosine to the medium markedly increased this compound production. laimu.jp

Table 2: Effect of D-Amino Acid Elicitors on this compound Production This interactive table presents data on the significant increase in pigment productivity upon the addition of specific D-amino acids to the culture medium.

| Elicitor Added (1 mM) | Relative Increase in Productivity | Source |

|---|---|---|

| D-Phenylalanine | 14.3-fold | laimu.jp |

Other plausible flavonoid precursors such as L-phenylalanine, L-tyrosine, tryptophan, cinnamic acid, and sinapic acid were also tested, but the D-isomers of phenylalanine and tyrosine showed the most dramatic stimulatory effects. laimu.jp

Scaling up the production of this compound from laboratory flasks to large-scale bioreactors requires careful consideration of several engineering principles to maintain cell viability and productivity. pharmacy180.comkpi.ua While specific studies on bioreactor scale-up for this compound are not detailed in the initial findings, general principles for plant cell suspension cultures are applicable. microbenotes.comresearchgate.net

Key design considerations would include:

Agitation and Shear Stress : Plant cells lack a rigid cell wall like bacteria and are sensitive to shear stress. pharmacy180.com Therefore, a bioreactor must provide gentle but effective mixing to ensure homogeneous distribution of cells and nutrients without causing significant cell damage. researchgate.net Low-shear impellers, such as axial-flow impellers, are often preferred over high-shear radial-flow (Rushton turbine) impellers for this purpose. researchgate.net

Aeration : Although the culture is grown in darkness, the cells require oxygen for respiration. An aeration system, likely involving a sparger that introduces fine bubbles of air into the medium, is necessary to supply sufficient oxygen for cell maintenance and secondary metabolite synthesis. microbenotes.com

Sterility : Maintaining a sterile environment is paramount to prevent microbial contamination, which would compete for nutrients and potentially inhibit the growth of the safflower cells or degrade the product. microbenotes.comresearchgate.net The bioreactor must be designed for effective sterilization, typically with high-pressure steam. microbenotes.com

Process Control : A commercial-scale bioreactor would need sophisticated control systems to monitor and regulate critical parameters such as pH, temperature, dissolved oxygen levels, and nutrient feeding, ensuring optimal conditions for the production phase are maintained. microbenotes.comresearchgate.net

Given the two-step culture process, a two-stage bioreactor system or a fed-batch operation could be considered for large-scale production, where cells are first grown to a high density under optimal growth conditions before being switched to production conditions with the introduction of elicitors. kpi.ua

Methodologies for Quantitative Analysis of this compound in Biological Extracts

The accurate quantification of this compound in biological extracts, such as those derived from safflower (Carthamus tinctorius) cell cultures, is crucial for understanding its biosynthesis, and for quality control in potential applications. nih.gov While a universally standardized method for this compound quantification is not yet established, methodologies based on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are considered the most suitable approaches. These techniques are widely used for the quantitative analysis of other structurally related abietane-type diterpenoids and quinone derivatives in plant extracts. researchgate.netnih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components within a complex mixture. innovareacademics.in When coupled with a Diode-Array Detector (DAD), it allows for the quantification of compounds based on their ultraviolet-visible (UV-Vis) absorbance. frontiersin.org For enhanced sensitivity and selectivity, particularly in complex biological matrices, HPLC can be interfaced with a Mass Spectrometry (MS) detector, a technique known as LC-MS. innovareacademics.inbohrium.com The LC-MS/MS (tandem mass spectrometry) configuration provides superior specificity and is capable of detecting and quantifying analytes at very low concentrations. mdpi.comnih.gov

A proposed HPLC-DAD method for the quantitative analysis of this compound would involve extraction of the compound from the biological matrix, followed by chromatographic separation and detection. The extraction is typically performed using organic solvents like methanol or acetone, which have been effective for similar compounds. acs.org The chromatographic separation can be achieved on a reversed-phase C18 column, a common choice for separating moderately polar compounds like this compound. nih.govnih.gov A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol is often employed to achieve optimal separation of the target analyte from other components in the extract. frontiersin.orgnih.gov

The validation of any quantitative analytical method is critical to ensure its accuracy, precision, and reliability. researchgate.netgavinpublishers.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.com Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. japsonline.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govmdpi.com Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. nih.govjapsonline.com

For the quantitative analysis of this compound, a comprehensive method validation would be necessary. Based on data from analogous compounds, a well-developed HPLC-DAD or LC-MS/MS method would likely achieve a limit of quantification in the low ng/mL range, ensuring the ability to measure even small amounts of this compound in biological extracts. nih.gov

Below are interactive data tables summarizing a proposed HPLC-DAD methodology and the associated validation parameters for the quantitative analysis of this compound, based on established methods for structurally similar compounds.

Table 1: Proposed HPLC-DAD Methodology for this compound Quantification

| Parameter | Recommended Conditions |

| Chromatographic System | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis scan of pure this compound (likely in the 270-280 nm and 400-450 nm range for royleanones) nih.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Table 2: Typical Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 |

| Precision (Relative Standard Deviation, RSD) | Intra-day: < 2% Inter-day: < 3% |

| Accuracy (Recovery) | 98-102% |

Structural Elucidation and Advanced Spectroscopic Characterization of Kinobeon a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinobeon A Structure Determinationbris.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the determination of this compound's structure. researchgate.net Although specific data sets are not widely published, reports indicate that a comprehensive analysis of ¹H and ¹³C NMR spectra was conducted to understand the chemical environments of the constituent atoms. bris.ac.uklaimu.jpkoreascience.kr

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)researchgate.netgoogle.com

The determination of this compound's complex structure would have relied heavily on a suite of 1D and 2D NMR experiments.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. While the full, detailed spectra for this compound are not publicly available, it is documented that its purity was assessed using ¹H NMR spectroscopy. bris.ac.uk The elucidation of its unique symmetrical structure with a highly conjugated system would have been impossible without detailed analysis of these spectra. bris.ac.uk

COSY (Correlation Spectroscopy): This 2D NMR technique is used to identify protons that are coupled to each other, typically through two or three bonds. For a molecule like this compound, COSY would have been instrumental in establishing the connectivity of adjacent protons within its ring systems and side chains.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to, Heteronuclear Single Quantum Coherence (HSQC) or its predecessor, Heteronuclear Multiple Quantum Coherence (HMQC), would have been employed. This is a crucial step in assigning the carbon skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range correlations between protons and carbons (typically over two to three bonds). This technique is particularly powerful for connecting different fragments of a molecule and for identifying quaternary carbons, which are not observed in DEPT or HSQC/HMQC spectra. The use of HMBC, in conjunction with other NMR data, would have been essential in piecing together the complete structure of this compound. google.com

While specific data tables for this compound's NMR correlations are not detailed in primary literature, the collective application of these techniques was fundamental to its structural confirmation.

Mass Spectrometry (MS) Approaches in this compound Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The structural elucidation of this compound would have undoubtedly involved mass spectrometric analysis to confirm its molecular formula and to support the proposed structure. Techniques such as High-Resolution Mass Spectrometry (HR-MS) would provide the high-accuracy mass measurement necessary to determine the elemental composition.

Infrared (IR) and UV/Visible (UV/Vis) Spectroscopy for this compound Characterizationbris.ac.uklaimu.jp

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a quinone derivative, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O (carbonyl) and C=C (aromatic) stretching vibrations, confirming its quinone nature.

UV/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. Due to its highly conjugated system, this compound exhibits a characteristic absorption in the visible region, which is responsible for its red color. The UV/Vis spectrum of this compound shows a distinct absorption maximum (λmax) at 520 nm. laimu.jp This spectroscopic feature was one of the initial indicators that it was a novel compound, different from other known safflower pigments like carthamin. laimu.jp

Advanced Spectroscopic Techniques for this compound Conformational and Electronic Structure Probing

To gain deeper insights into the three-dimensional arrangement (conformation) and the electronic properties of this compound, advanced spectroscopic techniques could be employed.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, circular dichroism spectroscopy can provide valuable information about their stereochemistry and conformation in solution. While there is no specific mention of CD spectroscopy being used for this compound in the available literature, it is a technique that could be applied to study its potential chirality and conformational preferences.

Chemoinformatic Tools in Support of this compound Structure Elucidationimsc.res.in

Chemoinformatic tools play an increasingly important role in the structural elucidation of natural products. imsc.res.in These tools can be used to predict spectroscopic data (NMR, MS) for proposed structures and compare them with experimental data, aiding in the confirmation or rejection of structural hypotheses. Databases of natural products and their spectroscopic properties are also invaluable resources for identifying known compounds or recognizing novel structural motifs. imsc.res.in For a novel compound like this compound, chemoinformatic approaches would have been beneficial in managing and analyzing the complex datasets generated by various spectroscopic techniques to arrive at the final, correct structure.

Biosynthetic Pathways and Metabolic Engineering Strategies for Kinobeon a

Investigation of Precursor Incorporation into Kinobeon A Biosynthesis

The foundation of enhancing the production of any secondary metabolite lies in understanding its basic building blocks. For this compound, a derivative of the flavonoid pathway, the aromatic amino acids phenylalanine and tyrosine are of primary interest. frontiersin.orgresearchgate.net

Role of Phenylalanine and Tyrosine in this compound Formation

The biosynthesis of flavonoids and related compounds, including quinones, begins with the phenylpropanoid pathway, which utilizes phenylalanine as a primary substrate. frontiersin.orgresearchgate.net Phenylalanine is first converted to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). This is a critical entry point into the biosynthesis of a vast array of plant secondary metabolites. frontiersin.org

A landmark study demonstrated the direct impact of precursor feeding on this compound production. The addition of D-phenylalanine to the culture medium of safflower cells was found to dramatically improve the yield of this red pigment. While L-phenylalanine is the more common isomer in primary metabolism, the positive effect of the D-isomer suggests complex regulatory or transport mechanisms may be at play within the safflower cell culture system.

| Precursor Added to Medium | Effect on this compound Production |

| D-Phenylalanine | Dramatically improved pigment production |

| Tyrosine | Investigated as a plausible precursor |

| Tryptophan | Investigated as a plausible precursor |

| Cinnamic acid | Investigated as a plausible precursor |

| Sinapic acid | Investigated as a plausible precursor |

This table summarizes the findings from precursor feeding experiments in safflower cell cultures for the production of this compound.

The role of tyrosine is also significant, not as a direct precursor in the main phenylpropanoid pathway in most plants, but as a substrate for tyrosinase. nih.gov this compound has been identified as a potent inhibitor of tyrosinase, an enzyme that catalyzes the oxidation of phenols such as tyrosine. nih.govresearchgate.net This suggests a potential feedback mechanism or a closely related metabolic grid where the biosynthesis of this compound and the activity of tyrosinase are linked. In some organisms, tyrosine can also be converted to p-coumaric acid, a key intermediate in the phenylpropanoid pathway, offering an alternative route for its incorporation.

Elucidation of Enzymatic Steps and Gene Clusters Involved in this compound Production

Identifying the specific enzymes and the genes that code for them is crucial for targeted genetic engineering. While the complete biosynthetic gene cluster for this compound has not been definitively isolated and characterized, significant progress has been made by studying the biosynthesis of related flavonoids and quinochalcones in safflower. frontiersin.orgmaxapress.com

This compound is a quinochalcone, a class of compounds prominently found in safflower. maxapress.comnih.gov Its biosynthesis is therefore expected to involve key enzymes from the flavonoid pathway, such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various modifying enzymes like cytochrome P450s (P450s) and UDP-glycosyltransferases (UGTs). frontiersin.orgresearchgate.netnih.gov

Transcriptomic and Proteomic Analyses of this compound Producing Systems

Modern -omics technologies have provided a wealth of information on gene expression and protein presence in safflower, particularly in relation to pigment production. frontiersin.orgnih.govresearchgate.net Transcriptomic studies of safflower flowers at different developmental stages and with varying colors have identified numerous genes involved in the flavonoid biosynthesis pathway. frontiersin.orgresearchgate.net

Integrated metabolomic and transcriptomic analyses have revealed that the expression of genes such as those for chalcone synthase (CHS), cinnamate-4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) are fundamental to the production of flavonoid precursors. frontiersin.org Specifically, several CHS homologs have been identified in the safflower genome, with some showing high expression levels in flowers, indicating their critical role in pigment formation. maxapress.com

Furthermore, studies have identified candidate genes for the later steps of quinochalcone biosynthesis, including specific P450 and UGTs. frontiersin.orgresearchgate.net For instance, integrated analysis of safflower transcriptomes and metabolomes pointed to three candidate genes (HH_035319, HH_032689, and HH_018025) as likely being involved in the biosynthesis of C-glucosylquinochalcones. researchgate.net While these studies focused on related compounds like hydroxysafflor yellow A (HSYA), the enzymatic machinery is expected to be highly similar for this compound.

| Gene Family | Putative Role in this compound Biosynthesis | Key Findings from Safflower Transcriptomics |

| Chalcone Synthase (CHS) | Catalyzes the formation of the chalcone scaffold, the entry point to flavonoid and quinochalcone synthesis. | Multiple CHS genes identified; some are highly expressed in flowers and are correlated with pigment production. maxapress.com |

| Cytochrome P450s (P450s) | Hydroxylation and other modifications of the flavonoid backbone. | Candidate P450 genes have been identified that are co-expressed with other flavonoid biosynthesis genes. frontiersin.orgresearchgate.net |

| UDP-glycosyltransferases (UGTs) | Glycosylation of flavonoid compounds, which can affect their stability and solubility. | Several UGTs have been identified and functionally characterized in safflower, showing specificity for flavonoid substrates. researchgate.netnih.govnewswise.com |

| Peroxidases (PODs) | May be involved in the final oxidative steps to form the quinone structure. | Peroxidase homologs have been identified as "carthamin synthase," responsible for the final step in the biosynthesis of the related red pigment, carthamin. |

This table presents key enzyme families implicated in this compound biosynthesis and the supporting evidence from transcriptomic and proteomic studies in safflower.

Metabolic Engineering Approaches for Directed this compound Biosynthesis

With a growing understanding of the biosynthetic pathway, researchers can now employ metabolic engineering techniques to enhance the production of this compound in safflower cell cultures. epa.gov

Genetic Manipulation of Safflower Cell Cultures for Yield Enhancement

Genetic manipulation of safflower has been successfully demonstrated for various traits, including the enhancement of bioactive flavonoids. epa.gov The primary method for introducing new genes into safflower is Agrobacterium-mediated transformation. epa.gov

Overexpression of key regulatory or biosynthetic genes is a common strategy. For instance, overexpressing genes encoding rate-limiting enzymes such as PAL or CHS could potentially increase the flux through the phenylpropanoid and flavonoid pathways, leading to higher yields of this compound. Similarly, identifying and overexpressing specific transcription factors that regulate the entire pathway could be a powerful approach to boost production. maxapress.com

Recent research has successfully identified a key glycosyltransferase, CtOGT1, responsible for flavonoid glycoside biosynthesis in safflower through a multi-omics approach. newswise.com Such discoveries provide prime targets for genetic manipulation to steer the metabolic flux towards desired compounds like this compound.

Strategies for Overcoming Biosynthetic Bottlenecks

One common bottleneck is feedback inhibition, where the final product of a pathway inhibits an early enzyme in the same pathway. youtube.com If this compound or an intermediate inhibits an enzyme like PAL or CHS, strategies to engineer these enzymes to be less sensitive to inhibition could improve yields.

Another potential bottleneck is the availability of precursors and cofactors. As demonstrated by the successful feeding of D-phenylalanine, the supply of initial substrates can be limiting. Metabolic engineering can address this by upregulating the biosynthesis of the precursor itself within the cell.

Furthermore, the expression of pathway enzymes can be unbalanced. A "multivariate modular metabolic engineering" approach, where the pathway is divided into modules and the expression of genes within each module is optimized, could be applied to the this compound pathway to ensure a smooth and efficient flow of intermediates. nih.gov Integrated analyses of transcriptomic and metabolomic data are invaluable for pinpointing these bottlenecks by revealing the accumulation of intermediates and the corresponding gene expression levels. nih.gov For example, if a particular intermediate accumulates to high levels while the subsequent product is low, the enzyme responsible for converting that intermediate is a likely bottleneck.

Comparative Biosynthetic Studies with Related Phenolic Compounds and Lignans (B1203133)

While the complete biosynthetic pathway of this compound is not yet fully elucidated, comparative analysis with the well-characterized pathways of related phenolic compounds and lignans offers significant insights into its probable formation. This compound, a p-quinomethane, likely originates from primary metabolic routes similar to those of other complex phenolics, such as the shikimate and phenylpropanoid pathways. foodb.caresearchgate.net The key distinctions lie in the specific precursors, the nature of the core scaffold-forming reactions, and the families of enzymes involved.

Detailed research into phenazines and lignans reveals distinct strategies for assembling complex aromatic structures from simpler precursors. Phenazines are synthesized via the dimerization of intermediates derived from the shikimate pathway, whereas lignans are formed through the oxidative coupling of monolignols from the phenylpropanoid pathway. researchgate.netmdpi.com

Comparison with Phenazine (B1670421) Biosynthesis

The biosynthesis of phenazines, a class of nitrogen-containing heterocyclic compounds, is extensively studied in bacteria like Pseudomonas and Streptomyces. This pathway provides a model for the formation of a tricyclic aromatic scaffold from a single precursor derived from the shikimate pathway. researchgate.netnih.gov

Precursor Origin: The universal precursor for phenazine synthesis is chorismic acid. researchgate.net A series of enzymes, including PhzE, PhzD, and PhzF, convert chorismic acid into the key intermediate trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov

Scaffold Formation: The central step in phenazine biosynthesis is the dimerization of two molecules of DHHA, a reaction catalyzed by the enzymes PhzF and PhzB. nih.gov This unique condensation reaction forms the foundational tricyclic phenazine ring system.

Core Products and Diversification: This pathway leads to the formation of core phenazine structures, primarily phenazine-1-carboxylic acid (PCA) in Pseudomonas species or phenazine-1,6-dicarboxylic acid (PDC) in Streptomyces. researchgate.netfrontiersin.org These core molecules are then subjected to further enzymatic modifications by strain-specific enzymes to generate the vast diversity of over 150 known phenazine derivatives. nih.gov

The dimerization of a key aromatic intermediate is a central theme in the phenazine pathway, offering a potential parallel to the assembly of the complex this compound structure.

Comparison with Lignan (B3055560) Biosynthesis

Lignans are a large group of phenylpropanoid dimers found widely in the plant kingdom. Their biosynthesis begins with the phenylpropanoid pathway, which is responsible for producing monolignols. researchgate.netmdpi.com

Precursor Origin: The primary precursors for lignan biosynthesis are monolignols, most commonly coniferyl alcohol, which are synthesized from the amino acid L-phenylalanine. researchgate.netmdpi.com

Scaffold Formation: The defining step is the oxidative coupling of two monolignol units. This reaction is catalyzed by oxidases such as laccases (LACs) and peroxidases (PRXs), which generate monolignol radicals. researchgate.net The subsequent stereoselective coupling of these radicals to form the initial lignan, (+)- or (-)-pinoresinol, is precisely controlled by dirigent proteins (DIRs). mdpi.comresearchgate.net

Core Products and Diversification: Following the initial dimerization, the pinoresinol (B1678388) scaffold undergoes a series of reductive modifications. Enzymes such as pinoresinol-lariciresinol reductases (PLRs) sequentially reduce pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. researchgate.net Further enzymatic steps, including oxidations, methylations, and glycosylations, lead to the vast array of lignan structures, such as matairesinol (B191791) and podophyllotoxin. arkat-usa.orgnih.gov

The lignan pathway highlights a mechanism of oxidative coupling to link phenolic units, a chemically plausible strategy for the formation of the extended quinone structure of this compound.

The table below provides a comparative summary of these biosynthetic pathways, highlighting the key differences and offering a hypothetical framework for the biosynthesis of this compound.

Table 1: Comparative Analysis of Biosynthetic Pathways

| Feature | Phenazine Pathway | Lignan Pathway | Inferred for this compound Pathway |

|---|---|---|---|

| Primary Metabolic Origin | Shikimate Pathway researchgate.net | Phenylpropanoid Pathway mdpi.com | Likely Shikimate or Phenylpropanoid Pathway |

| Key Precursor(s) | Chorismic Acid researchgate.net | Coniferyl Alcohol (a monolignol) researchgate.net | An intermediate phenolic acid or alcohol |

| Core Scaffold Formation | Dimerization of DHHA nih.gov | Oxidative Coupling of Monolignols researchgate.net | Likely involves oxidative coupling or condensation of phenolic units |

| Key Enzyme Families | Phz Enzymes (e.g., PhzF, PhzB) nih.gov | Dirigent Proteins, Laccases, Peroxidases, Reductases (PLR) researchgate.netresearchgate.net | Potentially Oxidases, Reductases, and Methyltransferases |

| Resulting Core Scaffold | Phenazine Ring (e.g., PCA, PDC) researchgate.net | Pinoresinol (a furofuran lignan) researchgate.net | A complex p-quinomethane structure foodb.ca |

| Final Compound Class | Nitrogen-containing Heterocycle nih.gov | Phenylpropanoid Dimer mdpi.com | p-Quinomethane (a type of quinone) foodb.ca |

Mechanisms of Biological Action of Kinobeon A: in Vitro and Cellular Studies

Investigation of Reactive Oxygen Species (ROS) Scavenging Mechanisms by Kinobeon A

This compound demonstrates remarkable efficacy in neutralizing a variety of ROS, which are highly reactive molecules that can cause significant damage to cellular components. researchgate.netnih.gov Its antioxidant action has been evaluated through several direct and indirect methods.

Direct Radical Scavenging Assays (e.g., Superoxide (B77818) Anion, Alkoxyl, Lipid Peroxyl)

This compound has proven to be a potent direct scavenger of superoxide anions (O₂⁻). bris.ac.uk Studies utilizing different superoxide generation systems have confirmed this activity. In an enzymatic system using xanthine/xanthine oxidase/nitroblue tetrazolium (NBT), and a non-enzymatic system with KO₂/XTT, this compound effectively scavenged superoxide radicals. bris.ac.uk Its efficacy in these systems was found to be greater than that of other known antioxidants like lignan (B3055560) and quercetin (B1663063). bris.ac.uk The 50% inhibitory concentration (IC₅₀) values highlight its potency. bris.ac.uk

While specific assays for alkoxyl radical scavenging are less commonly reported, the ability of this compound to inhibit lipid peroxidation implies a capacity to scavenge lipid peroxyl radicals (ROO•), which are key intermediates in the lipid oxidation chain reaction. researchgate.netconsensus.appnih.gov By breaking this chain reaction, this compound helps protect cell membranes from oxidative damage. nih.gov

Table 1: Superoxide Anion Scavenging Activity of this compound

This table shows the 50% inhibitory concentration (IC₅₀) of this compound in two different superoxide anion generating systems, demonstrating its direct scavenging ability.

| Assay System | IC₅₀ of this compound (μM) | Reference |

|---|---|---|

| Xanthine/Xanthine Oxidase/NBT System | 1 | bris.ac.uk |

| KO₂/XTT System | 0.8 | bris.ac.uk |

Inhibition of Lipid Peroxidation Pathways

This compound effectively inhibits lipid peroxidation, a process where oxidants damage lipids, leading to cell membrane damage. researchgate.nete-enm.org Research has shown that this compound can suppress free radical-induced damage in microsomal membranes. nih.govresearchgate.net This protective effect is crucial as lipid peroxidation is implicated in various cellular pathologies. nih.gov The compound's ability to prevent the oxidation of lipids underscores its role as a powerful membrane-protective antioxidant. researchgate.net

Singlet Oxygen Quenching Mechanisms (Physical vs. Chemical)

This compound is an exceptionally strong quencher of singlet oxygen (¹O₂), another damaging reactive oxygen species. nih.govresearchgate.net Its quenching ability was investigated by observing its effect on the ¹O₂-induced oxidation of squalene (B77637), a lipid highly susceptible to this type of oxidation. researchgate.netnih.gov this compound inhibited squalene oxidation in a dose-dependent manner. researchgate.netresearchgate.net

The second-order rate constant for the interaction between this compound and singlet oxygen was determined to be 1.15 x 10¹⁰ M⁻¹s⁻¹, a value comparable to that of β-carotene (1.26 x 10¹⁰ M⁻¹s⁻¹) and significantly higher than that of α-tocopherol (4.45 x 10⁸ M⁻¹s⁻¹), both of which are known as potent singlet oxygen quenchers. nih.govresearchgate.net

Further investigation revealed that this compound quenches singlet oxygen primarily through a physical mechanism . nih.govresearchgate.net In physical quenching, the quencher deactivates singlet oxygen by absorbing its excess energy and then dissipating it as heat, returning to its original state without being consumed. nih.govnih.gov Although this compound does react chemically with singlet oxygen to a very small extent, this chemical quenching is a minor pathway compared to the predominant physical quenching. nih.govresearchgate.net This efficiency in physically quenching singlet oxygen makes this compound a potentially valuable agent in preventing diseases related to singlet oxygen damage, such as those affecting the skin or eyes. nih.govresearchgate.net

Table 2: Singlet Oxygen Quenching Rate Constants

This table compares the second-order rate constant of this compound with other known singlet oxygen quenchers.

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| This compound | 1.15 x 10¹⁰ | nih.govresearchgate.net |

| β-Carotene | 1.26 x 10¹⁰ | nih.gov |

| α-Tocopherol | 4.45 x 10⁸ | nih.gov |

Cellular Antioxidant Defense Mechanisms Modulated by this compound

Beyond direct ROS scavenging, this compound also supports the cell's own antioxidant defense systems, protecting them from damage induced by oxidative stress. researchgate.netnih.gov

Cytoprotective Effects Against Oxidative Stress-Induced Cellular Damage in Various Cell Lines

This compound has demonstrated significant cytoprotective effects in various cell lines when challenged with different oxidative stressors. bris.ac.uk In studies using Madin-Darby bovine kidney (MDBK) cells and human hepatoma (HepG2) cells, pretreatment with this compound markedly enhanced cell survival following exposure to potent oxidants. bris.ac.uk These findings indicate that this compound can prevent cytotoxicity induced by oxidative stress at the cellular level. bris.ac.uk This protection is a key aspect of its potential as a therapeutic agent against diseases related to oxidative stress. bris.ac.uknih.govresearchgate.net

Table 3: Cytoprotective Effects of this compound

This table summarizes the observed protective effects of this compound against various oxidative stressors in different cell lines.

| Cell Line | Oxidative Stressor | Observed Effect | Reference |

|---|---|---|---|

| Madin-Darby Bovine Kidney (MDBK) | Hydrogen Peroxide (H₂O₂) | Significantly increased cell survival | bris.ac.uk |

| Madin-Darby Bovine Kidney (MDBK) | Cumene (B47948) Hydroperoxide (Cu-OOH) | Significantly increased cell survival | bris.ac.uk |

| Madin-Darby Bovine Kidney (MDBK) | Menadione | Significantly increased cell survival | bris.ac.uk |

| Madin-Darby Bovine Kidney (MDBK) | Xanthine Oxidase (XOD) | Significantly increased cell survival | bris.ac.uk |

| HepG2 (Human Hepatoma) | Hydrogen Peroxide (H₂O₂) | Significantly increased cell survival | bris.ac.uk |

Enzyme Inhibition Activities of this compound

This compound's biological effects are prominently highlighted by its ability to inhibit specific enzymes, most notably tyrosinase.

This compound has been identified as a powerful inhibitor of tyrosinase, an essential enzyme in the biosynthesis of melanin (B1238610). nih.govresearchgate.net Studies have demonstrated that it inhibits both mushroom and human tyrosinase in a concentration-dependent manner. nih.gov The mechanism of this inhibition is competitive, meaning this compound vies with the enzyme's natural substrates, such as L-tyrosine and L-3,4-dihydroxyphenylalanine (L-DOPA), for binding to the active site of the tyrosinase enzyme. nih.gov This competitive binding prevents the substrate from being converted into melanin precursors.

Lineweaver-Burk plot analysis confirms this competitive inhibition model. nih.govresearchgate.net The potency of this compound is notable, with IC₅₀ values indicating significantly stronger inhibition than other well-known tyrosinase inhibitors like kojic acid, arbutin, and L-ascorbic acid. nih.gov Specifically, its inhibitory action against human tyrosinase is particularly potent. nih.gov

Table 1: IC₅₀ Values of this compound for Tyrosinase Inhibition

| Enzyme Source | Substrate | IC₅₀ Value (µM) | Citation |

|---|---|---|---|

| Mushroom Tyrosinase | L-Tyrosine | 22 | nih.gov |

| Mushroom Tyrosinase | L-DOPA | 27 | nih.gov |

| Human Tyrosinase | L-DOPA | 2.5 | nih.gov |

Beyond its well-documented effect on tyrosinase, the broader enzymatic influence of this compound is an area of ongoing scientific interest. Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in inflammatory processes by catalyzing the oxidation of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. nih.govrsc.org Inhibition of LOX is a key strategy in the development of anti-inflammatory agents. rsc.orgnoaa.gov While direct studies on this compound's effect on lipoxygenases are limited, research into other natural compounds suggests this is a plausible mechanism to explore.

Furthermore, this compound has been shown to suppress free radical-induced damage to cellular and microsomal membranes and is a potent quencher of singlet oxygen. nih.gov This strong antioxidant activity implies potential interactions with various signal transduction enzymes that are sensitive to the cell's redox state. Enzymes involved in signaling pathways are often regulated by oxidative stress, suggesting that this compound could modulate their activity indirectly through its antioxidant properties.

This compound Interactions with Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern fundamental activities such as cell growth, proliferation, survival, and inflammation. cusabio.comnih.govnih.gov

PI3K/Akt Pathway: This pathway is central to regulating the cell cycle, growth, and survival. cusabio.comcellsignal.com It is frequently over-activated in various cancers. nih.govnih.gov Small molecule inhibitors targeting this pathway are of significant therapeutic interest. nih.gov

MAPK Pathways: Mammals have several mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which respond to diverse extracellular stimuli to control proliferation, differentiation, apoptosis, and stress responses. nih.govcusabio.comraybiotech.com The ERK pathway, in particular, is often deregulated in human cancers. cusabio.com

NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a primary regulator of the immune response to infection and is also involved in cellular responses to stress, cytokines, and free radicals. youtube.comcellsignal.commedchemexpress.com Its incorrect regulation is linked to inflammatory diseases and cancer. nih.govnih.gov Given that this compound has antioxidant properties, it could potentially modulate NF-κB, as this pathway can be activated by reactive oxygen species. youtube.com

JAK/STAT Pathway: This pathway is a primary route for transmitting signals from cytokines and growth factors to the cell nucleus, playing a key role in immunity, cell division, and survival. nih.govnih.govwikipedia.org Dysregulation of JAK/STAT signaling is associated with immunological disorders and malignancies. frontiersin.org

Notch Pathway: The Notch signaling pathway is a highly conserved mechanism for communication between adjacent cells, crucial for regulating cell fate determination, proliferation, and differentiation during development. nih.govnih.govsinobiological.comcusabio.com

While direct modulation of these specific pathways by this compound has not been extensively documented, its chemical structure and antioxidant capacity suggest that it could influence these cascades, presenting a rich field for future investigation.

The biological activity of a compound is fundamentally rooted in its interaction with cellular proteins. Predicting these compound-protein interactions (CPIs) is a crucial step in drug discovery. nih.govbiorxiv.org Computational methods, such as molecular docking and deep learning models, are increasingly used to screen and predict these interactions, analyzing everything from protein sequence and structure to compound chemical descriptors. mdpi.comnih.gov

For this compound, its potent competitive inhibition of tyrosinase confirms a direct protein-compound interaction. nih.gov Molecular docking simulations, which have been successfully used to understand how other natural inhibitors bind to the active site of tyrosinase, could be applied to this compound to further elucidate the specific residues involved in its high-affinity binding. mdpi.com Extending these in silico studies could predict potential interactions between this compound and key protein kinases or transcription factors within the PI3K/Akt, MAPK, and other signaling pathways, guiding future experimental validation.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms of this compound

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound determines its biological effects. nih.govfrontiersin.orgmdpi.com For tyrosinase inhibitors, SAR studies have revealed that certain structural motifs are critical for activity. For instance, the ability to chelate the copper ions in the enzyme's active site is a key mechanism for many competitive inhibitors. nih.govmdpi.com In many flavonoids and isoflavones, specific hydroxyl group arrangements are essential for this chelating activity and, consequently, for potent tyrosinase inhibition. nih.govmdpi.com

This compound is a p-quinomethane, a class of compounds characterized by a benzene (B151609) ring conjugated to a methylidene group and a ketone. foodb.ca While detailed SAR studies specifically dissecting the this compound molecule are not widely reported, inferences can be drawn from its known activity. Its potent competitive inhibition of tyrosinase suggests that its quinone structure likely plays a critical role in binding to the enzyme's active site, possibly interacting with the catalytic copper ions. nih.gov The arrangement of methoxy (B1213986) groups on the rings may also contribute to the stability of the enzyme-inhibitor complex. Further studies involving the synthesis and testing of this compound analogues could precisely map which functional groups are indispensable for its high-potency tyrosinase inhibition and explore its potential effects on other cellular targets.

Synthetic Endeavors and Derivatives of Kinobeon a

Total Synthesis Approaches to Kinobeon A

No publications detailing the total synthesis of this compound were identified. Consequently, information regarding the specific approaches to its synthesis is not available in the public domain.

Strategic Considerations for Constructing the this compound Core Skeleton

Without any published total synthesis, there is no available information on the strategic considerations that would be involved in constructing the core skeleton of this compound.

Development of Novel Synthetic Methodologies for this compound Elaboration

The search did not uncover any novel synthetic methodologies developed specifically for the elaboration of the this compound structure.

Design and Synthesis of this compound Analogues and Derivatives

There is no available literature on the design and synthesis of analogues or derivatives of this compound.

Structural Modification to Enhance Specific Biological Activities or Stability

No studies were found that describe the structural modification of this compound for the purpose of enhancing its biological activities or improving its stability.

Investigation of Methylated Derivatives and Other Functional Group Alterations

No research was found concerning the investigation of methylated derivatives or other alterations to the functional groups of this compound.

Mechanistic Insights from Structure-Activity Relationship Studies of this compound Derivatives

In the absence of synthesized derivatives, no structure-activity relationship (SAR) studies for this compound have been published. Therefore, there are no available mechanistic insights derived from such studies.

Computational Chemistry and in Silico Modeling of Kinobeon a

Quantum Chemical Calculations for Kinobeon A Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of molecules. wikipedia.orgijcce.ac.irscispace.com For this compound, these calculations can provide detailed information about its electron distribution, molecular orbitals (such as HOMO and LUMO), and electrostatic potential. ijcce.ac.irscispace.comunesp.br Understanding the electronic structure is essential for predicting a molecule's reactivity and its interactions with other molecules. scispace.commdpi.com

Density Functional Theory (DFT) Applications for Molecular Properties

DFT is a widely used computational quantum mechanical method that investigates the electronic structure of many-body systems, including molecules. wikipedia.orgscispace.com By focusing on the electron density, DFT can be applied to calculate various molecular properties of this compound. wikipedia.orgijcce.ac.irscispace.com These properties include optimized molecular geometry, vibrational frequencies, atomic charges, dipole moment, and thermodynamic characteristics. ijcce.ac.ir DFT calculations can also be used to determine the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is indicative of a molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability. mdpi.commdpi.com

Molecular Docking and Dynamics Simulations of this compound and Target Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study the interactions between small molecules, such as this compound, and biological macromolecules like enzymes and proteins. mdpi.comnih.govresearchgate.netnih.gov These methods help to predict how a ligand binds to a receptor and the stability of the resulting complex over time. mdpi.comnih.govresearchgate.netnih.gov

Prediction of Binding Modes and Interaction Energies with Enzymes (e.g., Tyrosinase) and Proteins

Molecular docking specifically predicts the preferred orientation (binding mode) of a ligand within the binding site of a target protein and estimates the binding affinity or interaction energy. mdpi.comnih.govresearchgate.net For this compound and enzymes like tyrosinase, docking studies can reveal the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. nih.govresearchgate.net Molecular dynamics simulations extend this analysis by simulating the dynamic behavior of the ligand-protein complex over a period, providing insights into the stability of the binding pose and conformational changes. mdpi.comnih.govresearchgate.netnih.gov Studies on other compounds have shown that molecular docking and MD simulations can successfully predict binding to tyrosinase and other protein targets, correlating with experimental activity. mdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. rsc.orgmdpi.comjmchemsci.comresearchgate.netnih.gov For this compound and its potential derivatives, QSAR models can be built to predict their biological activity based on their molecular descriptors. mdpi.comjmchemsci.comresearchgate.netcrpsonline.com This approach is valuable for identifying the key structural features that influence activity and for designing novel derivatives with improved properties. mdpi.comjmchemsci.com QSAR studies can help prioritize compounds for synthesis and testing, making the drug discovery process more efficient. jmchemsci.comresearchgate.net

In Silico Analysis of this compound Reactivity and Stability in Biological Environments

In silico methods can be employed to analyze the reactivity and stability of this compound within biological environments. DFT calculations can provide insights into the molecule's intrinsic reactivity based on its electronic structure and energy gap. mdpi.commdpi.com Molecular dynamics simulations in simulated biological environments (e.g., water or with membranes) can assess the conformational stability of this compound and its susceptibility to degradation or transformation over time. mdpi.commdpi.comnih.gov Analyzing parameters like RMSD (Root Mean Square Deviation) from MD simulations can indicate the stability of the molecule or a complex in a dynamic environment. mdpi.commdpi.comresearchgate.net

Theoretical Studies on Singlet Oxygen Quenching Mechanisms by this compound

Theoretical studies, often utilizing quantum chemical calculations like DFT, can investigate the mechanisms by which compounds like this compound might quench singlet oxygen. researchgate.netnih.govrsc.orgbmrat.org Singlet oxygen is a highly reactive species, and its quenching by antioxidants is an important biological process. bmrat.org Theoretical calculations can explore potential quenching pathways, such as energy transfer or charge transfer, by analyzing the electronic states and energy profiles of the interaction between this compound and singlet oxygen. researchgate.netnih.govrsc.orgresearchgate.net These studies can help elucidate the antioxidant properties of this compound at a molecular level. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives on Kinobeon a

Integration of Omics Technologies (Genomics, Metabolomics) for Comprehensive Kinobeon A Research

A holistic understanding of this compound requires the convergence of various "omics" disciplines. The integration of genomics, transcriptomics, and metabolomics will provide a comprehensive view of its biosynthesis, regulation, and functional roles. osti.govnih.gov

Genomics will be instrumental in identifying and characterizing the genes encoding the enzymes involved in the this compound biosynthetic pathway. frontiersin.org By sequencing the genome of high-yielding Carthamus tinctorius cell lines, researchers can pinpoint candidate genes. frontiersin.org Metabolomics, on the other hand, allows for the detailed profiling of metabolites, including this compound and its precursors, within the safflower cells. nih.gov

The combined power of these technologies, often referred to as an integrative multi-omics approach, can elucidate the intricate network governing the production of specialized metabolites. osti.govillinois.edu For instance, a metabolite-based genome-wide association study (mGWAS) could directly link genetic variations to the levels of this compound production. researchgate.net Similarly, correlating transcriptomic data (gene expression levels) with metabolomic data (metabolite concentrations) can reveal the regulatory genes that control the this compound pathway. nih.govpeerj.com This integrated approach has been successfully applied to understand pigment synthesis in other plants, such as Ginkgo biloba and Hami melon, providing a roadmap for future this compound research. nih.govmdpi.com

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Expected Outcomes |

| Genomics | Identification of biosynthetic genes for this compound. | Complete mapping of the this compound biosynthetic pathway at the genetic level. |

| Transcriptomics | Analysis of gene expression patterns under various conditions. | Understanding the regulatory mechanisms that control this compound production. |

| Metabolomics | Profiling of this compound and its metabolic precursors. | Quantitative data on metabolite flux and identification of pathway bottlenecks. |

| Integrative Omics | Correlation of genomic, transcriptomic, and metabolomic data. | A comprehensive model of this compound biosynthesis and its regulation. |

Advanced Biotechnological Applications for Sustainable this compound Production

The demand for natural and sustainably sourced compounds is on the rise. numberanalytics.comnih.govnih.gov Biotechnology offers a promising avenue for the sustainable production of this compound, moving beyond reliance on plant cell cultures which can be slow and yield inconsistent results. nih.gov

One of the most promising approaches is the use of microbial chassis, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), for heterologous production. frontiersin.org By transferring the identified biosynthetic genes for this compound into these microorganisms, it is possible to create "cell factories" capable of producing the compound in large-scale fermenters. nih.govresearchgate.net This method offers several advantages, including faster growth rates, easier genetic manipulation, and the use of low-cost and sustainable feedstocks. nih.gov The production of other complex plant-derived compounds, such as flavonoids and carotenoids, in microbial systems has already been successfully demonstrated. frontiersin.orgnih.gov

Furthermore, advancements in synthetic biology and metabolic engineering can be applied to optimize the microbial production of this compound. numberanalytics.com This includes codon optimization of the biosynthetic genes for the chosen microbial host, balancing enzyme expression levels to avoid the accumulation of toxic intermediates, and engineering the host's metabolism to increase the supply of precursor molecules. researchgate.net The use of bioreactors allows for precise control over cultivation parameters such as pH, temperature, and aeration, which can be optimized to maximize yield. mdpi.com

Table 2: Biotechnological Platforms for Sustainable this compound Production

| Biotechnological Platform | Key Advantages | Research & Development Focus |

| Plant Cell Culture | Production of the native form of the compound. | Optimization of culture media and elicitation strategies. |

| Yeast (e.g., S. cerevisiae) | GRAS status, robust for industrial fermentation. | Heterologous expression of biosynthetic pathway, metabolic engineering. |

| Bacteria (e.g., E. coli) | Rapid growth, well-established genetic tools. | Pathway engineering, optimization of fermentation conditions. |

| Fungi (e.g., Aspergillus) | Potential for high-yield production of polyketides. | Exploration of native or engineered fungal strains for quinone production. nih.govaau.dk |

Exploration of Novel Biological Targets and Mechanisms of Action for this compound

While this compound has been shown to possess antioxidant properties, its full spectrum of biological activities remains to be explored. As a quinone, this compound belongs to a class of compounds known for their diverse pharmacological effects. nih.govscispace.com Future research should focus on identifying novel biological targets and elucidating the molecular mechanisms through which this compound exerts its effects. nih.govresearchgate.netmdpi.com

Quinones are known to interact with a variety of cellular targets, including enzymes and signaling proteins. nih.govresearchgate.net For example, some botanical o-quinones can modulate the Keap1-Nrf2 pathway, leading to the induction of detoxification enzymes, or inhibit the NF-κB signaling pathway, which is involved in inflammation. nih.govresearchgate.net Investigating whether this compound interacts with these or other signaling pathways could reveal new therapeutic applications. The ability of quinones to act as Michael acceptors suggests they may form covalent adducts with proteins, thereby altering their function. nih.gov Proteomic approaches could be employed to identify the protein targets of this compound.

Furthermore, the redox properties of quinones are central to their biological activity. mdpi.comnih.gov They can participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS) or, conversely, exert antioxidant effects. nih.govnih.gov A deeper investigation into the redox cycling of this compound and its impact on cellular redox homeostasis is warranted. It is plausible that this compound’s biological effects are context-dependent, being cytoprotective at low concentrations and potentially cytotoxic at higher concentrations, a characteristic observed for other quinones. researchgate.net

Collaborative Research Frameworks for Accelerating this compound Discoveries and Applications

The multifaceted nature of this compound research, spanning from fundamental biosynthesis to potential therapeutic applications, necessitates a collaborative and interdisciplinary approach. nih.govmdpi.commdpi.com Establishing collaborative research frameworks that bring together experts from diverse fields will be key to accelerating discoveries and translating them into practical applications. acs.org

Such frameworks should foster partnerships between academia, industry, and conservation bodies. Academic institutions can drive fundamental research into the biosynthesis and biological activities of this compound, while industry partners can provide the resources and expertise for scaling up production and clinical development. illinois.edu Conservation organizations can play a vital role in ensuring the sustainable sourcing of plant material and the equitable sharing of benefits derived from biodiversity.

An integrated interdisciplinary approach is essential for success. nih.govmdpi.com This would involve close collaboration between chemists, biochemists, molecular biologists, pharmacologists, and chemical engineers. mdpi.com The creation of shared resources, such as natural product libraries and databases, can also facilitate collaboration and avoid duplication of effort. nih.gov Models of open innovation and data sharing can further accelerate the pace of research and development in the field of natural products. The establishment of such collaborative ecosystems will be crucial for unlocking the full scientific and commercial potential of this compound.

Q & A

Q. How should researchers design controlled experiments to investigate the biochemical properties of Kinobeon A?

Begin by defining independent variables (e.g., dosage, exposure time) and dependent variables (e.g., enzymatic activity, cellular response). Use randomized control groups to isolate this compound’s effects and ensure replication across multiple experimental batches to validate consistency. Pre-test sample sizes using power analysis to minimize Type I/II errors. Include blinding protocols to reduce observational bias, and document all parameters (e.g., temperature, pH) to ensure reproducibility .

Q. What methodologies are critical for validating the reproducibility of this compound’s experimental results?

Implement cross-laboratory validation by sharing standardized protocols (e.g., assay conditions, reagent sources) with independent research teams. Use intra- and inter-assay coefficients of variation (CV) to quantify variability. Open-access repositories for raw data (e.g., spectral readings, microscopy images) enable peer verification. Pre-register experimental designs to mitigate publication bias .

How can researchers formulate focused research questions to address gaps in this compound’s mechanism of action?

Conduct a systematic literature review to map existing studies (e.g., receptor binding assays, gene expression analyses). Use gap analysis frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, such as: “How does this compound modulate [specific pathway] in [cell type] under hypoxic versus normoxic conditions?” Prioritize questions that resolve conflicting hypotheses (e.g., dual agonist vs. antagonist effects) .

Q. What strategies ensure rigorous data collection in this compound toxicity studies?

Combine quantitative methods (e.g., LC50 calculations, histopathology scoring) with qualitative observations (e.g., behavioral changes in model organisms). Validate assays against positive/negative controls and use triplicate measurements to reduce noise. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Employ translational models like 3D organoids or humanized animal models to bridge mechanistic and systemic findings. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare dose-response curves across systems. Analyze confounding factors (e.g., metabolic degradation in vivo) via mass spectrometry or isotopic labeling .

Q. What advanced statistical methods address contradictory findings in this compound’s therapeutic index?

Apply Bayesian hierarchical models to pool data from heterogeneous studies while accounting for variability. Use sensitivity analysis to identify outlier datasets or covariates (e.g., species-specific metabolism). Meta-regression can test whether study design (e.g., crossover vs. parallel) explains contradictions .

Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Leverage network pharmacology tools to map this compound’s targets onto protein-protein interaction databases (e.g., STRING). Combine transcriptomic, proteomic, and metabolomic datasets using dimensionality reduction techniques (e.g., PCA, UMAP). Validate predictions with CRISPR-Cas9 knockout models or surface plasmon resonance (SPR) binding assays .

Q. What computational models predict this compound’s off-target interactions with high accuracy?

Train machine learning algorithms on chemical descriptor databases (e.g., ChEMBL) to predict binding affinities. Molecular dynamics simulations (e.g., GROMACS) can model conformational changes in target proteins. Validate predictions via high-throughput screening or thermal shift assays .

Methodological Resources

- Experimental Design : Refer to (questionnaire rigor) and 15 (data typology) for bias mitigation.

- Data Integration : highlights tabular knowledge-base construction for cross-study comparisons.

- Reproducibility : emphasizes pre-registration and systematic gap analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.